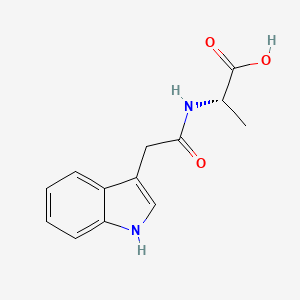

N-(3-Indolylacetyl)-L-alanine

Übersicht

Beschreibung

Indole-3-acetyl-L-alanine (N-(3-Indolylacetyl)-L-alanine) is a conjugate of indole-3-acetic acid (IAA) and the amino acid L-alanine. Indole-3-acetic acid is a naturally occurring auxin, a class of plant hormones that play a crucial role in the regulation of plant growth and development. The conjugation of indole-3-acetic acid with amino acids like L-alanine is a mechanism plants use to regulate the levels and activity of indole-3-acetic acid, ensuring proper growth and response to environmental stimuli .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Indole-3-acetyl-L-alanine can be synthesized through the conjugation of indole-3-acetic acid with L-alanine. This reaction typically involves the activation of the carboxyl group of indole-3-acetic acid, followed by its coupling with the amino group of L-alanine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Coordination Chemistry with Platinum Complexes

IAA-L-Ala exhibits ligand behavior in coordination chemistry, though steric hindrance from its indole moiety limits binding in certain cases:

Interaction with cis-[Pt(en)(sol)₂]²⁺

-

Observation : IAA-L-Ala binds to Pt(II) complexes via the amide oxygen and indole nitrogen, forming spirocyclic structures. Bulky amino acid side chains (e.g., phenylalanine) slow coordination kinetics .

-

Kinetic Parameters :

| Platinum Complex | Binding Capacity | Reaction Order | Reference |

|---|---|---|---|

| cis-[Pt(en)(sol)₂]²⁺ | Yes | First-order | |

| [Pt(bpy)(sol)₂]²⁺ | No | N/A |

Enzymatic Hydrolysis in Plant Systems

IAA-L-Ala serves as a hydrolyzable auxin conjugate in plant metabolism, releasing free IAA for growth regulation:

Hydrolysis by Amidohydrolases

Reaction Equation :

| Plant Species | Enzyme | Optimal pH | Rate (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Phalaenopsis orchids | Indoleacetyl amidase | 6.5 | 0.45 | |

| Solanum lycopersicum | IAA-amino hydrolase | 7.0 | 0.32 |

-

Biological Role : Hydrolysis modulates free IAA levels, influencing callus proliferation and shoot differentiation .

Degradation in Immunotherapy Studies

-

Observation : Lower serum levels of IAA-L-Alanines correlate with improved progression-free survival (PFS) in NSCLC patients undergoing PD-1 inhibitor therapy .

-

Proposed Pathway :

| Cohort | Median Level (nM) | HR for PFS | Reference |

|---|---|---|---|

| Discovery set (n=50) | 12.4 | 0.59 [0.41–0.84] | |

| Validation set (n=150) | 11.8 | 0.60 [0.37–0.98] |

Defluorination by Alanine Racemase

Although not directly observed with IAA-L-Ala, analogous β-elimination in fluoroalanine derivatives suggests potential reactivity:

Reaction Equation :

| Enzyme Source | Substrate | Reference | |

|---|---|---|---|

| Streptomyces lavendulae | 3-Fluoroalanine | 1.7 |

Key Functional Groups:

-

Indole Ring : Participates in π-π stacking and hydrogen bonding.

-

Amide Bond : Susceptible to enzymatic hydrolysis (e.g., amidases) .

-

Carboxylate Group : Engages in salt bridges with cationic species .

Future Research Directions

-

Catalytic Applications : Explore IAA-L-Ala as a ligand in asymmetric catalysis.

-

Metabolic Engineering : Optimize hydrolysis pathways for agricultural or therapeutic use.

Wissenschaftliche Forschungsanwendungen

Plant Hormone Regulation

N-(3-Indolylacetyl)-L-alanine is primarily involved in the metabolism of auxins, particularly indole-3-acetic acid (IAA), which is essential for plant growth and development. The conjugation of IAA with L-alanine allows for:

- Storage and Transport : This compound serves as a storage form of IAA, facilitating its transport within the plant. It can be hydrolyzed to release free IAA when needed, thus modulating auxin levels effectively .

- Regulation of Growth Processes : By influencing auxin bioavailability, this compound plays a crucial role in processes such as cell elongation, division, and differentiation, impacting root and shoot growth as well as fruit development .

Table 1: Role of this compound in Plant Development

| Function | Description |

|---|---|

| Storage | Acts as a reservoir for indole-3-acetic acid (IAA) |

| Transport | Facilitates movement of IAA within plant tissues |

| Growth Regulation | Modulates cell elongation, division, and differentiation |

| Environmental Response | Adjusts auxin levels in response to environmental stimuli |

Clinical Applications

Recent studies have highlighted the potential clinical significance of this compound as a biomarker in cancer therapy. Specifically, its association with patient outcomes in non-small cell lung cancer (NSCLC) has been investigated.

- Prognostic Indicator : Lower levels of this compound have been correlated with improved progression-free survival (PFS) in NSCLC patients undergoing chemotherapy combined with PD-1 inhibitors. This suggests that it may serve as an independent predictor of treatment efficacy .

- Metabolomics Studies : In a study involving 250 patients, the detection of this compound levels prior to treatment was associated with treatment outcomes, indicating its potential role as a dynamic biomarker for predicting therapeutic responses .

Table 2: Clinical Significance of this compound

| Study Focus | Findings |

|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Lower levels linked to longer progression-free survival (PFS) |

| Potential Biomarker | May predict efficacy of immunotherapy combined with chemotherapy |

Methodological Insights

Research methodologies involving this compound include:

- Metabolomic Analysis : Techniques such as untargeted metabolomics are employed to analyze serum samples from patients to identify the predictive value of this compound .

- Spectroscopic Techniques : The alanine-scanning technique combined with various spectroscopies has been utilized to explore the biological activity and interactions of amino acids, including those in compounds like this compound .

Wirkmechanismus

Indole-3-acetyl-L-alanine exerts its effects primarily through its role as a storage form of indole-3-acetic acid. When plants require active indole-3-acetic acid, indole-3-acetyl-L-alanine is hydrolyzed by specific hydrolase enzymes to release free indole-3-acetic acid. This free indole-3-acetic acid then participates in various signaling pathways, regulating processes such as cell division, elongation, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetyl-L-alanine is one of several indole-3-acetic acid conjugates found in plants. Other similar compounds include:

Indole-3-acetyl-L-aspartate (IAA-Asp): Another indole-3-acetic acid conjugate that serves as a storage form of indole-3-acetic acid.

Indole-3-acetyl-L-glutamate (IAA-Glu): Similar to indole-3-acetyl-L-alanine, it is involved in the regulation of indole-3-acetic acid levels.

Indole-3-acetyl-L-leucine (IAA-Leu): Another conjugate that contributes to the active auxin pool in plants.

Indole-3-acetyl-L-alanine is unique in its specific interaction with L-alanine, which may confer distinct regulatory properties compared to other indole-3-acetic acid conjugates .

Biologische Aktivität

N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) is a conjugate of indole-3-acetic acid (IAA), a well-known plant hormone, and the amino acid L-alanine. This compound plays a significant role in plant biology, particularly in the regulation of growth and development through its influence on auxin activity. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized in plants via the enzymatic conjugation of IAA with L-alanine, mediated by IAA-amino acid synthetases. This reaction is crucial for regulating auxin levels, which impact various developmental processes such as cell elongation, division, and response to environmental stimuli .

Target Enzymes and Pathways

- Heme Oxygenase-1 (HO-1) : IAA-L-Ala primarily targets HO-1, inducing its upregulation. This interaction is significant for modulating oxidative stress and inflammation pathways.

- Auxin Signaling : Upon hydrolysis by specific enzymes, IAA-L-Ala releases free IAA, which binds to auxin receptors and initiates downstream signaling cascades affecting gene expression and cellular responses .

Biochemical Pathways

- Hydrolysis : The hydrolysis of IAA-L-Ala by IAA-amino acid conjugate hydrolases leads to the release of free IAA and L-alanine, crucial for maintaining auxin homeostasis in plants .

- Cellular Effects : The compound influences cell function by modulating signaling pathways and metabolic processes. It can alleviate inflammatory responses and neutralize free radicals, thus impacting cellular health.

Plant Growth Regulation

This compound has been shown to enhance callus growth in various plant species. Its role as a storage form of IAA allows for controlled release during critical growth phases .

Metabolomic Studies

Recent studies utilizing metabolomic approaches have identified this compound as a significant metabolite in grape cells exposed to various treatments. Its levels were correlated with plant stress responses, indicating its importance in metabolic regulation under adverse conditions .

Case Studies

- Grape Cell Metabolism : A study highlighted the impact of this compound on grape cell metabolism under stress conditions. The compound was found to be downregulated in response to heat stress, suggesting its role in stress adaptation mechanisms .

- Cancer Research : In clinical studies involving patients with non-small cell lung cancer (NSCLC), lower levels of this compound were associated with improved treatment outcomes when combined with PD-1 inhibitors and chemotherapy. This indicates potential implications beyond plant biology into human health contexts .

Data Tables

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDCJLXTUCMFLF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349333 | |

| Record name | IAA-L-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-39-2 | |

| Record name | IAA-L-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) in cancer treatment?

A1: Recent studies suggest that pre-treatment serum levels of IAA-L-Ala could be a potential biomarker for predicting treatment efficacy in patients with advanced non-small-cell lung cancer (NSCLC) undergoing PD-1 inhibitor plus chemotherapy. [] Specifically, lower levels of IAA-L-Ala were associated with improved outcomes and longer progression-free survival (PFS) in these patients. [] This finding highlights the potential of IAA-L-Ala as a predictive biomarker for this specific treatment approach.

Q2: How does the role of this compound (IAA-L-Ala) differ across various plant species?

A2: While IAA-L-Ala shows promise as a potential biomarker in cancer treatment, it also plays a role in plant metabolism. Research indicates significant differences in the metabolic profiles of watermelon fruits (Citrullus spp.) with varying domestication statuses. [] IAA-L-Ala was identified as one of the main divergent metabolites contributing to the difference between cultivated watermelon fruits with different flesh colors. [] This highlights the diverse roles this compound can play across different biological contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.